1-(1-ethyl-1H-1,2,4-triazol-3-yl)methanaminehydrochloride
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Overview
Description
1-(1-ethyl-1H-1,2,4-triazol-3-yl)methanaminehydrochloride is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-1,2,4-triazol-3-yl)methanaminehydrochloride typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-1,2,4-triazol-3-yl)methanaminehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines .
Scientific Research Applications
1-(1-ethyl-1H-1,2,4-triazol-3-yl)methanaminehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors.
Agrochemicals: The compound is used in the synthesis of herbicides, fungicides, and insecticides.
Material Science: It serves as a precursor for the production of new functional materials such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-1,2,4-triazol-3-yl)methanaminehydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole ring can interact with active sites of enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(1-ethyl-1H-1,2,4-triazol-3-yl)methanaminehydrochloride is unique due to its specific ethyl substitution on the triazole ring, which can influence its reactivity and interaction with biological targets. This makes it distinct from other triazole derivatives and potentially more effective in certain applications .
Biological Activity
1-(1-ethyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is a compound that belongs to the triazole family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C5H10N4
- Molecular Weight : 126.090546 Da
- InChIKey : KWCCAAOJVJJWPQ-UHFFFAOYSA-N
- SMILES : CCN1C=NC(=N1)CN
The biological activity of 1-(1-ethyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride can be attributed to its interaction with various biological targets. Compounds in the triazole class are known to exhibit a range of activities including antifungal, antibacterial, and anticancer properties. The specific mechanisms include:
- Inhibition of Enzymatic Activity : Triazole compounds often act as inhibitors of enzymes critical for cellular function. For instance, they may inhibit cytochrome P450 enzymes involved in drug metabolism.
- DNA Interaction : Some triazoles can intercalate with DNA or inhibit DNA synthesis, leading to apoptosis in cancer cells.
Biological Activity Overview
While specific literature on 1-(1-ethyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is limited, related triazole compounds have demonstrated significant biological activities:
Activity Type | Example Compounds | IC50 Values (μM) | Mechanism |
---|---|---|---|
Anticancer | Various triazoles | 0.12 - 2.78 | Induction of apoptosis via caspase activation |
Antifungal | Fluconazole | 0.5 - 5.0 | Inhibition of ergosterol synthesis |
Antibacterial | Voriconazole | 0.01 - 0.5 | Disruption of cell wall synthesis |
Case Studies
Although direct case studies on the specific compound are scarce, related research highlights the potential of triazole derivatives:
- Anticancer Activity : A study on similar triazole derivatives showed significant cytotoxic effects against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values ranging from 0.48 to 5.13 μM. The mechanism involved cell cycle arrest and apoptosis induction through caspase activation .
- Antifungal Properties : Research has demonstrated that triazole compounds effectively inhibit fungal growth by targeting lanosterol demethylase, a key enzyme in ergosterol biosynthesis .
Properties
Molecular Formula |
C5H11ClN4 |
---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
(1-ethyl-1,2,4-triazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H10N4.ClH/c1-2-9-4-7-5(3-6)8-9;/h4H,2-3,6H2,1H3;1H |
InChI Key |
USCCVYMNADXYGS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC(=N1)CN.Cl |
Origin of Product |
United States |
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